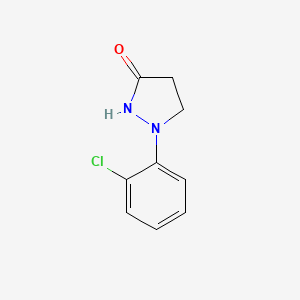
1-(2-Chlorophenyl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)pyrazolidin-3-one is a heterocyclic compound characterized by a pyrazolidinone ring substituted with a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under basic conditions. For instance, a solvent-free method using a ball mill has been reported, where 2-chlorophenylhydrazine reacts with methyl acrylate in the presence of a base .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and minimizing environmental impact. The solvent-free ball milling technique mentioned above is an example of an environmentally friendly approach that reduces the use of harmful organic solvents .
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolones.
Substitution: Halogenation reactions, such as bromination and iodination, are common. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, bases (e.g., sodium hydroxide).
Halogenation: N-bromosuccinimide, iodine, hydrogen peroxide, sulfuric acid.
Major Products:
Oxidation: 1-(2-Chlorophenyl)-3-pyrazolone.
Halogenation: 4-bromo-1-(2-chlorophenyl)pyrazolidin-3-one, 4-iodo-1-(2-chlorophenyl)pyrazolidin-3-one
科学的研究の応用
1-(2-Chlorophenyl)pyrazolidin-3-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidin-3-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, strobilurin fungicides derived from this compound inhibit mitochondrial respiration by blocking the electron transport chain, leading to the death of fungal cells .
類似化合物との比較
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with the chlorine atom at the 4-position instead of the 2-position.
1-Phenylpyrazolidin-3-one: Lacks the chlorine substituent, making it less reactive in certain halogenation reactions.
Uniqueness: 1-(2-Chlorophenyl)pyrazolidin-3-one is unique due to the position of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
特性
CAS番号 |
55950-66-8 |
|---|---|
分子式 |
C9H9ClN2O |
分子量 |
196.63 g/mol |
IUPAC名 |
1-(2-chlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) |
InChIキー |
IKEDOECVPFPEQT-UHFFFAOYSA-N |
正規SMILES |
C1CN(NC1=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)


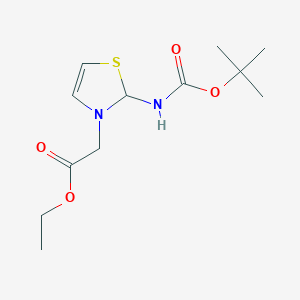
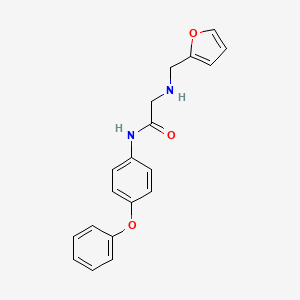
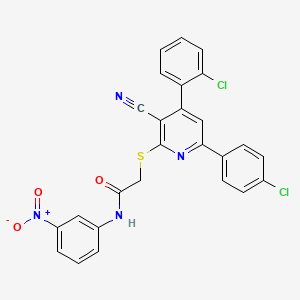
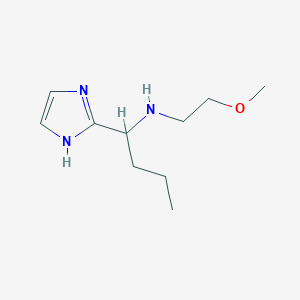
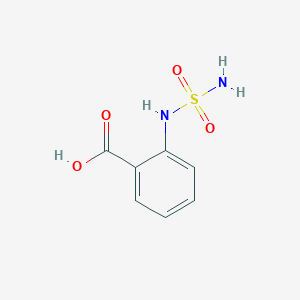
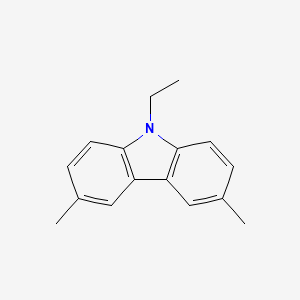
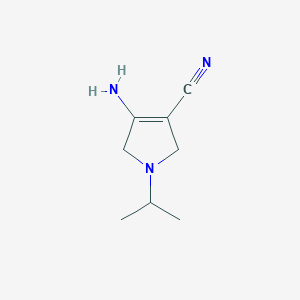
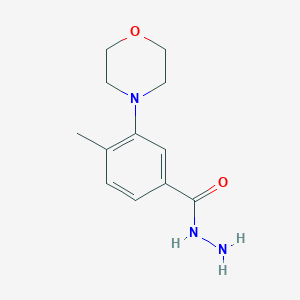
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
